molecular formula C19H18FN5O B12247405 6-fluoro-3-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)-1,2-benzoxazole

6-fluoro-3-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)-1,2-benzoxazole

Cat. No.: B12247405
M. Wt: 351.4 g/mol
InChI Key: CJOHFWDUIUPNEB-UHFFFAOYSA-N
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Description

6-fluoro-3-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)-1,2-benzoxazole is a complex organic compound that features a benzoxazole core substituted with a fluorine atom and a piperidinyl-imidazopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-3-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)-1,2-benzoxazole typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole core, followed by the introduction of the fluorine atom and the piperidinyl-imidazopyridine moiety. Common reagents used in these reactions include fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI), and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification methods such as recrystallization and chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-3-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)-1,2-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted position, using reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.

    Substitution: NaOCH3 in methanol as a solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

6-fluoro-3-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)-1,2-benzoxazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 6-fluoro-3-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)-1,2-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of a particular enzyme, thereby blocking a metabolic pathway and exerting a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    6-fluoro-3-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)-1,2-benzothiazole: Similar structure but with a sulfur atom replacing the oxygen in the benzoxazole ring.

    6-chloro-3-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)-1,2-benzoxazole: Similar structure but with a chlorine atom replacing the fluorine.

Uniqueness

The uniqueness of 6-fluoro-3-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)-1,2-benzoxazole lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties.

Properties

Molecular Formula

C19H18FN5O

Molecular Weight

351.4 g/mol

IUPAC Name

6-fluoro-3-[1-(3-methylimidazo[4,5-b]pyridin-2-yl)piperidin-4-yl]-1,2-benzoxazole

InChI

InChI=1S/C19H18FN5O/c1-24-18-15(3-2-8-21-18)22-19(24)25-9-6-12(7-10-25)17-14-5-4-13(20)11-16(14)26-23-17/h2-5,8,11-12H,6-7,9-10H2,1H3

InChI Key

CJOHFWDUIUPNEB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC=N2)N=C1N3CCC(CC3)C4=NOC5=C4C=CC(=C5)F

Origin of Product

United States

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